4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62096-91-7 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-ethoxy-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6-9-4(7)8-5(10-6)11-2/h3H2,1-2H3,(H2,7,8,9,10) |
InChI Key |
RVUUOSDJXUVERY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 6 Methoxy 1,3,5 Triazin 2 Amine
Historical Evolution of Synthetic Routes to Substituted 1,3,5-Triazines
The development of synthetic routes to 1,3,5-triazines, also known as s-triazines, dates back to the 19th century. Early methods primarily focused on the cyclotrimerization of nitrogen-containing compounds. One of the pioneering methods is the Pinner synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene. Another fundamental approach is the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide, which typically yields symmetrically substituted triazines. For instance, the industrial synthesis of melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) is a classic example of the cyclotrimerization of cyanamide. These foundational methods laid the groundwork for the synthesis of a vast number of triazine derivatives, though they often required harsh reaction conditions and were limited in their ability to produce unsymmetrical products with high selectivity.
Classical Synthetic Approaches to 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine and its Precursors
The synthesis of asymmetrically substituted triazines like this compound predominantly relies on the stepwise modification of a pre-formed triazine ring, most commonly starting from 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.
Nucleophilic Substitution Reactions on Halogenated 1,3,5-Triazines (e.g., Cyanuric Chloride Derivatives)
Cyanuric chloride is a versatile and cost-effective starting material for the synthesis of a wide range of substituted 1,3,5-triazines. rsc.org The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, allowing for a sequential and controlled substitution. This difference in reactivity is primarily temperature-dependent. The first chlorine atom is highly reactive and can be substituted at low temperatures (around 0°C), the second requires temperatures closer to room temperature, and the third substitution necessitates elevated temperatures. thieme-connect.dersc.org
This reactivity profile is crucial for the synthesis of asymmetrically substituted triazines. The general order of reactivity for different nucleophiles with cyanuric chloride is another key factor, with alcohols generally reacting more readily than amines. semanticscholar.org
Cyclocondensation Reactions for 1,3,5-Triazine (B166579) Ring Formation
While less common for the direct synthesis of asymmetrically substituted triazines like the target compound, cyclocondensation reactions represent a fundamental approach to forming the 1,3,5-triazine ring. These methods typically involve the condensation of three one-carbon-one-nitrogen (C-N) units or a combination of molecules that provide the necessary atoms for the ring. For example, the reaction of amidines with phosgene, as seen in the Pinner synthesis, is a form of cyclocondensation. While powerful for creating the core triazine structure, these methods are often better suited for producing symmetrically substituted or specific patterns of substitution, and the synthesis of a molecule with three different substituents like this compound via a one-pot cyclocondensation would be challenging in terms of selectivity and yield.
Stepwise Functionalization Strategies
The synthesis of this compound is a prime example of a stepwise functionalization strategy, leveraging the differential reactivity of the chlorine atoms in cyanuric chloride. The general approach involves the sequential introduction of the methoxy (B1213986), ethoxy, and amino groups.
Based on the principle that O-nucleophiles are more reactive than N-nucleophiles at lower temperatures, the synthesis would likely proceed as follows:
First Substitution (Methoxylation/Ethoxylation): Cyanuric chloride is first reacted with one equivalent of sodium methoxide (B1231860) or sodium ethoxide at a low temperature (e.g., 0-5°C) to yield a monosubstituted intermediate, either 2-chloro-4,6-diethoxy-1,3,5-triazine (B8660215) or 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Second Substitution (Ethoxylation/Methoxylation): The resulting dichlorotriazine is then reacted with the other alkoxide at a slightly elevated temperature (e.g., room temperature) to yield 2-chloro-4-ethoxy-6-methoxy-1,3,5-triazine (B8647221). The order of addition of the methoxide and ethoxide can be interchanged, and the specific reaction conditions would be optimized to maximize the yield of the desired disubstituted product.
Third Substitution (Amination): Finally, the remaining chlorine atom is substituted by an amino group. This is typically achieved by reacting the 2-chloro-4-ethoxy-6-methoxy-1,3,5-triazine with ammonia, often at a higher temperature, to yield the final product, this compound.
The synthesis of the key intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is a well-established process. vjs.ac.vn This intermediate can then be further functionalized to introduce the ethoxy and amino groups in a stepwise manner.
| Step | Reactant 1 | Reactant 2 | Typical Temperature | Product |
| 1 | Cyanuric Chloride | Sodium Methoxide | 0-5°C | 2,4-dichloro-6-methoxy-1,3,5-triazine |
| 2 | 2,4-dichloro-6-methoxy-1,3,5-triazine | Sodium Ethoxide | Room Temperature | 2-chloro-4-ethoxy-6-methoxy-1,3,5-triazine |
| 3 | 2-chloro-4-ethoxy-6-methoxy-1,3,5-triazine | Ammonia | Elevated Temperature | This compound |
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. In the context of triazine synthesis, microwave-assisted organic synthesis has emerged as a powerful tool.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of 1,3,5-triazine derivatives. sigmaaldrich.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.
Ultrasound-Assisted Synthesis Approaches
Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. This sonochemical approach utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, thereby enhancing reaction rates.
While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the principles can be applied based on the synthesis of analogous triazine derivatives. For instance, the synthesis of various 1,3,5-triazine derivatives has been successfully achieved using ultrasound irradiation, demonstrating the versatility of this technique. nih.govnih.gov The general approach involves the sequential nucleophilic substitution of cyanuric chloride with methoxide, ethoxide, and an amine under ultrasonic irradiation. The use of ultrasound can significantly reduce the reaction time for each substitution step.
A comparative study on the synthesis of certain triazine derivatives highlights the advantages of ultrasound-assisted methods over conventional heating.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Triazine Hybrids | Ultrasound | 10-45 min | 66-92% | nih.gov |
| Triazine Hybrids | Conventional | 45-95 min | 47-75% | nih.gov |
| Substituted anilino-s-triazines | Ultrasound | Shorter | Higher | researchgate.net |
| Substituted anilino-s-triazines | Conventional | Longer | Lower | researchgate.net |
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of multisubstituted triazines like this compound, one-pot procedures are particularly attractive as they avoid the need for isolation and purification of intermediates.
The synthesis of unsymmetrical 1,3,5-triazines can be achieved in a one-pot manner by carefully controlling the reaction conditions for the sequential substitution of the chlorine atoms in cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise introduction of different nucleophiles by adjusting the temperature. Typically, the first substitution with an alkoxide occurs at a low temperature, the second at a slightly higher temperature, and the final substitution with an amine at an even higher temperature.
Recent advancements have focused on the development of novel one-pot methodologies. For instance, a three-component reaction involving imidates, guanidines, and amides or aldehydes has been developed for the synthesis of unsymmetrical 1,3,5-triazin-2-amines, showcasing the potential for creating diverse triazine libraries in an efficient manner. organic-chemistry.org While not specifically for the target compound, these methods demonstrate the feasibility of one-pot approaches for structurally similar molecules.
Green Chemistry Principles Applied to Triazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 1,3,5-triazines to minimize environmental impact. Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic methods.
Microwave-Assisted Synthesis: Microwave irradiation has been extensively used as an energy-efficient method for the synthesis of triazines. chim.itrsc.org This technique can dramatically reduce reaction times and improve yields. For example, the preparation of 2,4-diamino-1,3,5-triazines has been achieved through the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green procedure due to the reduction in solvent use and short reaction times. rsc.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent is a core principle of green chemistry. Solvent-free methodologies for the synthesis of 1,3,5-triazines have been developed, which are clean, economical, and safe. chim.it For instance, the cyclotrimerization of nitriles to form triazines can be carried out under solvent-free conditions using catalysts like yttrium salts or silica (B1680970) gel-supported Lewis acids. chim.it
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been developed that utilizes water as the solvent, making the process significantly "greener" than conventional methods that rely on organic solvents. nih.govnih.gov
The following table summarizes the application of green chemistry principles in triazine synthesis:
| Green Chemistry Principle | Application in Triazine Synthesis | Advantages | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, improved yields | chim.itrsc.org |
| Safer Solvents and Auxiliaries | Solvent-Free Conditions | Clean, economical, safe | chim.it |
| Safer Solvents and Auxiliaries | Use of Water as a Solvent | Environmentally benign | nih.govnih.gov |
| Catalysis | Use of reusable catalysts (e.g., silica-supported Lewis acids) | Reduced waste, improved efficiency | chim.it |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound Analogues
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of substituted triazines. Key parameters that are typically optimized include temperature, solvent, catalyst, and reaction time.
For the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride, the sequential substitution of chlorine atoms is highly dependent on temperature control. The first substitution can often be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. mdpi.commdpi.com The choice of solvent can also significantly influence the reaction outcome.
In the case of introducing different alkoxy groups, such as in the synthesis of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines, reacting cyanuric chloride first with an alkoxide followed by the addition of an amine is a common strategy. mdpi.com For more sterically hindered amines or alkoxides, higher temperatures and longer reaction times may be necessary. For instance, the synthesis of a disubstituted triazine with a t-butoxide group and a hindered amine required refluxing in THF to achieve a modest yield. mdpi.com
The following table presents examples of reaction conditions for the synthesis of various substituted triazine analogues, illustrating the range of parameters that can be optimized.
| Product Type | Reactants | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4,6-trialkoxy-1,3,5-triazines | Cyanuric chloride, Lithium alkoxide | Method i | 52-89% | mdpi.com |
| 2-chloro-4,6-diamino-1,3,5-triazines | Cyanuric chloride, Amines | Ambient temperature (Method iii) | 44-98% | mdpi.com |
| 2-chloro-4-alkoxy-6-amino-1,3,5-triazines | Cyanuric chloride, Alkoxide, Amine | Sequential addition, varying temperatures (Methods vi-x) | Variable | mdpi.com |
| (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives | 2-chloro-4,6-dimethoxy triazine, α-amino acids | Triethylamine, 1,4-dioxane/water, room temperature | 60-72.5% | nih.gov |
Chemical Reactivity and Transformation Pathways of 4 Ethoxy 6 Methoxy 1,3,5 Triazin 2 Amine
Reaction Mechanisms Involving the 1,3,5-Triazine (B166579) Ring System
The 1,3,5-triazine ring is an electron-poor heteroaromatic system, which makes it susceptible to nucleophilic attack. The presence of the amino, ethoxy, and methoxy (B1213986) groups, however, modulates this inherent reactivity.
Nucleophilic Aromatic Substitution on the Triazine Core
The 1,3,5-triazine ring system is well-known for undergoing sequential nucleophilic aromatic substitution reactions, typically starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution due to the introduction of electron-donating groups. In the case of 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine, all three positions on the triazine core are already substituted.
For a nucleophilic aromatic substitution to occur on this fully substituted triazine, one of the existing groups (amino, ethoxy, or methoxy) would have to act as a leaving group. Generally, amino and alkoxy groups are poor leaving groups in nucleophilic aromatic substitution reactions unless they are activated. Therefore, direct nucleophilic displacement of these groups on the this compound core is challenging and not a commonly employed synthetic strategy under standard conditions. Such transformations would require harsh reaction conditions or specific activation of the leaving group, which are not well-documented for this specific compound.
Electrophilic Reactivity and Functionalization of the Amino Group
The exocyclic amino group in this compound provides a site for electrophilic attack. The lone pair of electrons on the nitrogen atom can react with various electrophiles, leading to the functionalization of the amino moiety. The reactivity of this amino group is influenced by the electron-withdrawing nature of the triazine ring, which can reduce its nucleophilicity compared to a simple alkyl or aryl amine.
Reactions involving the amino group can be complex. For instance, in related C-amino-1H-1,2,4-triazoles, computational and experimental studies have shown that alkylation can occur with low selectivity, potentially involving the ring nitrogen atoms as well as the exocyclic amino group. Increasing the hardness of the electrophile can favor attack at the ring nitrogen atoms, while softer electrophiles may react at the amino group nih.gov. While specific studies on the electrophilic functionalization of this compound are limited, it is plausible that similar principles of hard and soft acid-base theory would govern its reactivity.
Derivatization Strategies for this compound
The presence of multiple functional groups on this compound allows for a variety of derivatization strategies to modify its chemical and physical properties.
Alkylation and Acylation of the Amino Moiety
The amino group of this compound can be derivatized through alkylation and acylation reactions. These transformations are crucial for introducing new functionalities and building more complex molecular architectures.
N-Alkylation: An efficient method for the N-alkylation of amino-1,3,5-triazines involves a ruthenium-catalyzed reaction with alcohols. rsc.org This approach follows a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which is an atom-economical and environmentally benign process. This method has been shown to be effective for a broad range of heterocyclic and benzylic alcohols. rsc.org
N-Acylation: The amino group can also undergo acylation to form amides. A selective method for the synthesis of N-( acs.orgnih.govsemanticscholar.orgtriazine-2-yl) amides involves the reaction of 2-amino acs.orgnih.govsemanticscholar.orgtriazines with ketones through an oxidative C-C bond cleavage reaction. semanticscholar.orgnih.govmdpi.com This transformation proceeds under mild conditions and demonstrates good functional group tolerance. semanticscholar.orgnih.govmdpi.com
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alcohols, Ruthenium catalyst | N-Alkyl-4-ethoxy-6-methoxy-1,3,5-triazin-2-amine | Atom-economical, tolerates various functional groups. rsc.org |
| N-Acylation | Ketones, CuCl₂, I₂, 1,2-dichlorobenzene, bis(2-methoxyethyl)ether, O₂, 140 °C | N-Acyl-4-ethoxy-6-methoxy-1,3,5-triazin-2-amine | Mild conditions, good functional group tolerance. semanticscholar.orgnih.govmdpi.com |
Transformations Involving the Ethoxy and Methoxy Substituents
The ethoxy and methoxy groups on the triazine ring are generally stable. However, under certain conditions, they can undergo transformations such as ether cleavage or transetherification.
Ether Cleavage: The cleavage of ethers typically requires strong acidic conditions, such as treatment with hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.compressbooks.pubmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.compressbooks.pubmasterorganicchemistry.comlibretexts.org The mechanism can be either SN1 or SN2, depending on the structure of the alkyl group. chemistrysteps.compressbooks.pubmasterorganicchemistry.comlibretexts.org For this compound, cleavage of the ethoxy and methoxy groups would likely require harsh conditions that could also affect other parts of the molecule.
Transetherification: In some cases, alkoxy-s-triazines can undergo transetherification reactions, where one alkoxy group is exchanged for another. acs.org This reaction is typically carried out by heating the alkoxy-s-triazine with an excess of another alcohol, often in the presence of a catalyst. The relative volatility of the alcohols can be used to drive the equilibrium towards the desired product.
Preparation of Hybrid Molecules Incorporating this compound
The 1,3,5-triazine scaffold is a common structural motif in medicinal chemistry, and there is growing interest in the synthesis of hybrid molecules that combine a triazine core with other bioactive pharmacophores. mdpi.com This approach aims to create multifunctional molecules with potentially enhanced or synergistic biological activities.
While specific examples starting from this compound are not extensively documented, the general strategies for creating such hybrids can be applied. For instance, the amino group can be used as a handle to link the triazine core to other molecules. One common approach involves the acylation of the amino group with a carboxylic acid derivative of another bioactive molecule.
Information Unvailable for this compound
Following a comprehensive search for scientific literature and data, information specifically concerning the chemical compound This compound is not available. The requested article on its chemical reactivity, transformation pathways, and role as a synthetic intermediate cannot be generated due to the absence of research findings on this particular molecule.
While information exists for structurally related triazine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from other compounds, as this would not be scientifically accurate or adhere to the provided instructions. Without specific data on its synthesis, reactivity, and degradation, a scientifically sound article meeting the user's requirements cannot be produced.
Theoretical and Computational Chemistry Studies on 4 Ethoxy 6 Methoxy 1,3,5 Triazin 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical characteristics, including molecular geometry, electronic distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. colab.ws It is particularly effective for predicting ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. For triazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors. colab.ws
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. irjweb.comscispace.com
For substituted 1,3,5-triazines, the nature and position of substituent groups—such as the ethoxy, methoxy (B1213986), and amine groups in the target molecule—are known to significantly influence the HOMO and LUMO energy levels. koreascience.kr Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, thereby tuning the electronic properties and reactivity of the triazine core. koreascience.kr Analysis of the molecular electrostatic potential (MEP) can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. colab.ws
Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Triazine This table presents typical data obtained from DFT calculations for triazine derivatives. Specific values for 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine require dedicated computational studies.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron |
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical data from experimental findings. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. They are particularly valuable for predicting spectroscopic parameters and for cases where DFT may not be sufficiently accurate.
While specific ab initio studies on this compound are not detailed in available literature, these methods are instrumental in the broader field of heterocyclic chemistry. They can be used to precisely calculate parameters needed to interpret experimental spectra, such as vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis). For complex structures, such as triazines with multiple conformers, ab initio calculations can help determine the relative energies of different spatial arrangements of the substituent groups. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions.
The behavior of this compound in solution is influenced by its interactions with solvent molecules. MD simulations can model these solvation effects explicitly by surrounding the molecule with a "box" of solvent molecules (e.g., water) and simulating their interactions over nanoseconds or longer. This approach allows for the study of how the solvent affects the conformational preferences of the flexible ethoxy and methoxy side chains. The simulations can reveal stable conformations, the dynamics of their interconversion, and the formation of hydrogen bonds between the amine group and protic solvents.
In the solid state, molecules arrange themselves into a repeating crystal lattice. MD simulations can also be used to model this crystalline environment. By starting with a unit cell derived from experimental X-ray crystallography data or predicted structures, these simulations can investigate the stability of the crystal packing and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that hold the lattice together. For triazine derivatives, hydrogen bonds involving the amino group and ring nitrogen atoms are often crucial in defining the crystal structure. researchgate.net Understanding these packing motifs is important as they influence physical properties like melting point and solubility.
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.
This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and rate. For the synthesis or modification of 1,3,5-triazine (B166579) derivatives, theoretical calculations can be used to compare different potential reaction mechanisms, such as nucleophilic substitution at the triazine ring. researchgate.net For example, calculations could predict whether a reaction proceeds via a concerted mechanism or a multi-step pathway involving intermediates. This predictive capability can guide the design of more efficient synthetic routes and help in understanding the reactivity of molecules like this compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Quantitative Structure-Property Relationship (QSPR) Modeling of Triazine Derivatives (Focus on non-biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physical or chemical properties. jocpr.com For 1,3,5-triazine derivatives, QSPR studies have been effectively used to predict various non-biological properties, which are crucial for applications in materials science and analytical chemistry. researchgate.netresearchgate.net
A significant area of non-biological QSPR for triazines is Quantitative Structure-Retention Relationship (QSRR) modeling. nih.govscispace.comresearchgate.net These models predict the chromatographic behavior of compounds, a key property in their separation and identification. scispace.comresearchgate.net For instance, studies have successfully correlated the retention factor (RM) of s-triazine derivatives with a variety of calculated molecular descriptors. scispace.comresearchgate.net The retention constant (RM0), which is extrapolated to pure water as the mobile phase, is often used as a measure of lipophilicity—a critical physicochemical parameter. nih.govresearchgate.net
The development of robust QSPR models relies on the selection of appropriate molecular descriptors that accurately encode structural information. These descriptors can be categorized into several types, including quantum chemical, energetic, and topological. ijsrset.com Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation, and total energy, have proven effective in creating reliable QSAR/QSPR models for triazines. jocpr.comijsrset.com Similarly, topological descriptors, which describe molecular size, shape, and branching, are also used. ijsrset.com
Researchers have employed statistical methods like Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) to build and validate these models. nih.govscispace.com Successful QSRR models have been developed for s-triazine derivatives that show a strong correlation between predicted and experimental retention behavior, allowing for the estimation of lipophilicity and other pharmacokinetic properties without experimental measurement. nih.govresearchgate.net
| Property Modeled | Descriptor Types Used | Examples of Descriptors | Significance |
|---|---|---|---|
| Chromatographic Retention (RM0) | Topological, Physicochemical | Connectivity indices, Shape indices, Molar refractivity, Log P | Predicts separation behavior and lipophilicity for analytical and environmental applications. nih.govscispace.com |
| Energetic Properties | Quantum Chemical, Energetic | Heat of formation, Steric energy, Total energy, LUMO energy | Assesses thermal stability and reactivity for materials science applications. jocpr.comresearchgate.net |
| Adsorption Tendency | Theoretical Molecular Descriptors | Geometric, Topological, and Quantum-chemical descriptors | Models the interaction with surfaces, relevant for developing filtration and separation materials. researchgate.net |
Analysis of Intermolecular Interactions and Non-Covalent Bonding
The supramolecular architecture and solid-state properties of triazine derivatives are largely governed by a network of intermolecular and non-covalent interactions. Computational and crystallographic studies have revealed the critical role these forces play in the self-assembly of molecules like this compound.
The s-triazine ring, with its alternating carbon and nitrogen atoms, provides multiple sites for hydrogen bond donors and acceptors. This facilitates the formation of intricate and stable supramolecular structures. Research on structurally related s-triazine derivatives has shown the prevalence of unique "molecular duplexes" held together by a cooperative array of non-covalent bonds.
Key non-covalent interactions observed in the solid-state structures of triazine derivatives include:
NH···N Hydrogen Bonds: These are conventional hydrogen bonds where the amino group on one triazine molecule interacts with a nitrogen atom on an adjacent ring, playing a primary role in forming chains or dimeric structures.
CH···O Interactions: These weaker hydrogen bonds involve a carbon-hydrogen bond acting as the donor and an oxygen atom (from an ethoxy or methoxy substituent, for example) acting as the acceptor. They are significant in guiding the three-dimensional packing of the molecules.
The geometric parameters of these interactions, such as bond lengths and angles, indicate that they are significant and directional, cooperatively influencing each other's strength. This intricate network of non-covalent forces is fundamental in crystal engineering, allowing for the design of novel materials with specific structural and physical properties. The possibility of modifying the substituents on the s-triazine ring allows for fine-tuning these interactions to create desired supramolecular constructs.
| Interaction Type | Donor Group | Acceptor Group | Role in Supramolecular Assembly |
|---|---|---|---|
| Conventional Hydrogen Bond | Amino (N-H) | Triazine Ring Nitrogen (N) | Formation of primary structural motifs like dimers and chains. |
| Weak Hydrogen Bond | Alkyl/Aryl (C-H) | Alkoxy Oxygen (O) | Directs the three-dimensional packing and stabilizes the crystal structure. |
| π-Interaction | Alkyl/Aryl (C-H) | Triazine Ring (π-system) | Contributes to the stability of the crystal lattice through stacking interactions. |
Materials Science Applications and Advanced Chemical Functionalities Chemical Basis Only
Role as a Monomer or Cross-Linking Agent in Polymer Synthesis
The 1,3,5-triazine (B166579) ring is a foundational building block for various polymeric materials, most notably dendrimers and other sequence-defined polymers. mdpi.comnih.gov The synthesis of these macromolecules typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds via sequential nucleophilic aromatic substitution reactions. royalsocietypublishing.orgnih.gov The reactivity of the chlorine atoms can be precisely controlled by temperature, allowing for the stepwise introduction of different functional groups. nih.govroyalsocietypublishing.org
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine, with its single primary amine, can be envisioned as a specialized monomer in polymer synthesis. The nucleophilic amino group can react with electrophilic monomers or polymer backbones. Unlike melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), which has three primary amino groups and acts as a trifunctional cross-linker, or cyanuric chloride, which acts as a trifunctional branching unit, the subject compound is primarily monofunctional in the context of amine reactivity.
This monofunctionality suggests several potential roles:
Chain Termination or Capping Agent: In polymerization reactions that proceed through amine-reactive intermediates (e.g., with isocyanates or epoxides), the compound can be introduced to cap the growing polymer chains, thereby controlling the molecular weight.
Pendant Functional Group Introduction: It can be grafted onto a polymer backbone containing reactive sites (e.g., acid chlorides, anhydrides) to introduce the triazine moiety as a pendant group. This would impart specific properties, such as altered solubility, thermal stability, or hydrogen-bonding capability, to the final polymer.
Monomer in Step-Growth Polymerization: When combined with a difunctional comonomer, it could be incorporated into a linear polymer chain, with the triazine ring becoming part of the backbone. More complex architectures like triazine-based polymers (TZPs) can be constructed using the stepwise reactivity of triazines. nih.gov
The table below compares the functional groups of this compound with key triazine precursors in polymer science.
| Compound | Reactive Sites for Polymerization | Typical Role in Polymer Synthesis |
| This compound | 1x Primary Amine (-NH₂) | Monofunctional Monomer, Capping Agent, Pendant Group |
| Melamine | 3x Primary Amines (-NH₂) | Trifunctional Cross-Linking Agent |
| Cyanuric Chloride | 3x Reactive Chlorines (-Cl) | Trifunctional Monomer, Branching Unit |
Incorporation into Functional Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
Covalent Organic Frameworks (COFs) are crystalline porous polymers built from light elements, offering tunable structures for applications in gas storage, separation, and catalysis. nih.govacs.org Triazine derivatives are frequently employed as nodes in COF synthesis due to their planar, rigid C₃-symmetric structure and high nitrogen content. nih.govnih.gov A common building block is 1,3,5-tris-(4-aminophenyl)triazine (TAPT), where the three amino groups undergo condensation reactions, typically with dialdehydes, to form a porous imine-linked network. nih.govuni-duesseldorf.de
While this compound lacks the C₃ symmetry required to act as a primary network-forming node, its single primary amine provides a chemical handle for other strategic roles within functional frameworks:
Pore Wall Functionalization: The compound could be used in post-synthetic modification of a pre-formed COF that contains reactive linkers (e.g., aldehyde groups). The amine would react to functionalize the interior pore surfaces with ethoxy and methoxy (B1213986) groups, altering the framework's hydrophilicity and selective adsorption properties.
Modulation of Crystal Growth: Introduced during the synthesis in small quantities, it could act as a modulator or capping agent, influencing the size and morphology of the COF crystals by terminating growth at certain faces.
The chemical basis for these applications lies in the Schiff base reaction between the primary amine of the triazine and aldehyde groups within the COF linkers, a dynamic and often reversible reaction that facilitates the formation of crystalline, ordered structures. nih.gov
Chemical Modifications for Surface Functionalization
The covalent grafting of molecules onto surfaces is a powerful technique to tailor the properties of materials for specific applications. The functional groups of this compound make it a candidate for the surface functionalization of various substrates, including polymers, metal oxides, and carbon-based materials. nih.gov
The primary amino group is the key reactive handle for forming stable covalent bonds with a wide range of surface chemistries. For example, aminosilane (B1250345) coupling agents are widely used to modify surfaces like MXenes, where they form covalent bonds and introduce amine functionality. iu.eduiu.edu
| Reactive Group on Molecule | Potential Surface Group | Resulting Linkage | Substrate Example |
| Amino (-NH₂) | Epoxide | β-Hydroxyamine | Epoxy-coated polymer |
| Amino (-NH₂) | Carboxylic Acid (activated) | Amide | Carboxylated polymer, COOH-functionalized carbon nanotubes |
| Amino (-NH₂) | Isocyanate | Urea | Polyurethane surface |
| Amino (-NH₂) | Acyl Chloride | Amide | Acid chloride-functionalized polymer |
This surface modification can impart new functionalities to the material. Grafting this triazine derivative could enhance thermal stability, alter surface energy and wettability, or introduce specific binding sites for subsequent molecular recognition events.
Photophysical Properties and Applications as Chromophores/Fluorophores (based on chemical structure)
Many 1,3,5-triazine derivatives are known to possess interesting photophysical properties, functioning as fluorophores, chromophores, and components in electroluminescent materials. nih.govrsc.org Their utility often stems from a donor-π-acceptor (D-π-A) molecular architecture. The 1,3,5-triazine ring is inherently electron-deficient and acts as an electron acceptor. When substituted with electron-donating groups, an intramolecular charge transfer (ICT) character is induced, which is fundamental to many photophysical phenomena like fluorescence. nih.govnih.gov
In this compound, the triazine core serves as the acceptor, while the exocyclic amino group acts as a potent electron donor. The alkoxy (ethoxy and methoxy) groups are also weak electron donors. This substitution pattern establishes a D-A system.
Potential Photophysical Characteristics:
Absorption and Emission: The molecule would be expected to absorb UV light, promoting an electron from a ground state dominated by the donor groups to an excited state with significant charge transfer to the triazine ring. Subsequent relaxation to the ground state could occur via the emission of light (fluorescence), likely in the violet-to-blue region of the spectrum.
Solvatochromism: In D-A fluorophores, the emission wavelength is often sensitive to the polarity of the solvent. nih.gov An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift in the emission spectrum (positive solvatochromism). This property could be expected for this compound.
Quantum Yield: The fluorescence quantum yield would depend on the balance between radiative (fluorescence) and non-radiative decay pathways. The specific arrangement of the donor groups and the rigidity of the molecule would influence this efficiency.
| Structural Feature | Photophysical Role | Potential Property |
| 1,3,5-Triazine Ring | Electron Acceptor (A) | Core of the chromophore |
| Amino Group (-NH₂) | Strong Electron Donor (D) | Enables Intramolecular Charge Transfer (ICT) |
| Ethoxy/Methoxy Groups (-OR) | Weak Electron Donors (D) | Modulate electronic properties and emission wavelength |
| Overall D-A Structure | Chromophoric System | Fluorescence, Solvatochromism |
Applications in Supramolecular Chemistry and Molecular Recognition (Chemical Aspects)
The 1,3,5-triazine scaffold is a cornerstone in supramolecular chemistry, primarily due to its well-defined hydrogen bonding capabilities. nih.govrsc.org The nitrogen atoms within the triazine ring are hydrogen bond acceptors, while substituents like amino groups act as hydrogen bond donors. The most famous example is melamine, which forms extensive hydrogen-bonded networks with molecules like cyanuric acid. nih.govresearchgate.net
This compound possesses distinct sites for molecular recognition:
Hydrogen Bond Donors: The two protons of the primary amino group (-NH₂).
Hydrogen Bond Acceptors: The three lone pairs on the ring nitrogen atoms.
This arrangement allows the molecule to engage in specific, directional, non-covalent interactions. It can form hydrogen-bonded complexes with molecules possessing complementary functional groups, such as carboxylic acids, amides, or other heterocycles. While its capacity for forming extended self-assembled networks is limited compared to melamine due to the reduced number of donor sites, it can act as a precise building block in multicomponent supramolecular assemblies or as a recognition unit for specific guest molecules. nih.gov
| Functional Site | Type | Potential Interaction Partner |
| Amino Group (-NH₂) | H-Bond Donor | Carboxylate (R-COO⁻), Carbonyl (C=O), Pyridinic Nitrogen |
| Ring Nitrogens (N1, N3, N5) | H-Bond Acceptor | Amine/Amide (N-H), Hydroxyl (O-H), Carboxylic Acid (O-H) |
Catalytic Applications or as Ligands in Catalytic Systems
The nitrogen-rich structure of triazines makes them attractive candidates for use as ligands in coordination chemistry and catalysis. researchgate.netuu.nlwikipedia.org The nitrogen atoms in the ring and on exocyclic amino groups can act as Lewis basic sites to coordinate with metal centers. Triazine-based ligands are known to form stable complexes and can be used to tune the electronic properties and reactivity of a metal catalyst. acs.orgresearchgate.net
This compound offers multiple potential coordination sites: the three ring nitrogens and the nitrogen of the amino group. It could function as:
A Monodentate Ligand: Coordinating to a metal center through its most basic site, likely the exocyclic amino nitrogen or one of the ring nitrogens.
A Bidentate Chelating Ligand: Coordinating through the amino nitrogen and an adjacent ring nitrogen (N1 or N3) to form a stable five-membered chelate ring.
The electronic nature of the ligand, and thus the catalyst's activity, would be influenced by the electron-donating alkoxy groups. These groups increase the electron density on the triazine ring, which could enhance the σ-donating ability of the nitrogen atoms, potentially stabilizing higher oxidation states of the metal center. The increased π-acidity of the triazine ring compared to simpler heterocycles like pyridine (B92270) can also improve catalyst stability under certain conditions. acs.org Triazine derivatives have been successfully incorporated into ligands for various catalytic transformations, highlighting the potential of this chemical class. uu.nlresearchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Highly Efficient Synthetic Methodologies for 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine and its Analogues
The synthesis of substituted 1,3,5-triazines, including this compound, traditionally relies on the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. mdpi.com This process requires careful temperature control to achieve selective substitution. mdpi.com However, future research is increasingly focused on developing more efficient, scalable, and environmentally sustainable methods. nih.gov
Emerging paradigms in synthesis include green chemistry approaches such as microwave-assisted and ultrasound-assisted protocols. mdpi.comnih.gov These techniques significantly shorten reaction times from hours to mere minutes and often result in higher yields and product purity. mdpi.com For instance, microwave irradiation has proven particularly advantageous for replacing the third chloro-substituent in 1,3,5-triazine (B166579) derivatives. chim.it Sonochemical methods, which utilize ultrasonic irradiation, have demonstrated the ability to drive reactions to completion in as little as five minutes with high yields (>75%), even in aqueous media, thereby minimizing the use of organic solvents. mdpi.com
Other innovative strategies include the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB), which can accelerate nucleophilic substitution reactions and improve process efficiency. mdpi.com Furthermore, metal-catalyzed cyclization reactions, such as the iron-catalyzed trimerization of aldehydes with a nitrogen source, offer an atom-efficient pathway to the triazine core. researchgate.net
| Methodology | Typical Conditions | Key Advantages | Reported Yields |
|---|---|---|---|
| Conventional Nucleophilic Substitution | Stepwise temperature control (0°C, RT, elevated temp.), organic solvents | Well-established, good for selectivity | Variable, often moderate to good |
| Microwave-Assisted Synthesis | 140-150°C, ~150 seconds, DMF, PTCs | Drastically reduced reaction time, high yields, cleaner reactions | Up to 88% mdpi.com |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Room temp. to 40°C, 5-60 mins, aqueous or organic media | Rapid, energy-efficient, environmentally friendly | >75% to 96% mdpi.com |
| Iron-Catalyzed Cyclization | Air atmosphere, NH4I as nitrogen source | Atom-efficient, straightforward | 18% to 72% researchgate.net |
Advanced Computational Approaches for Predicting Reactivity and Structure-Property Relationships
Computational chemistry is an indispensable tool for accelerating the design and understanding of triazine derivatives. Advanced computational approaches are increasingly used to predict the reactivity, stability, and physicochemical properties of molecules like this compound, guiding experimental efforts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are widely employed to build mathematical models that correlate the chemical structure of triazine derivatives with their properties. jocpr.comscialert.net These models utilize quantum chemical descriptors such as HOMO/LUMO energies, heat of formation, total energy, and steric energy to predict outcomes. jocpr.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that reveal how specific structural features influence a compound's properties. nih.gov
Density Functional Theory (DFT) is another powerful tool used to predict geometries, heats of formation, and other energetic properties of substituted s-triazine derivatives. researchgate.net Such calculations can assess the thermal stability of different substituent groups, which is crucial for designing new materials. researchgate.net Molecular docking and molecular dynamics simulations, while often used in a biological context, also provide valuable insights into the non-covalent interactions that govern molecular recognition and self-assembly in materials science, helping to predict how triazine molecules might pack into a crystal lattice or interact with other components in a composite material. nih.govnih.gov
| Computational Method | Primary Application in Triazine Research | Predicted Properties |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with physical or chemical properties | Reactivity, stability, potential efficacy for a given application jocpr.comscialert.net |
| DFT (Density Functional Theory) | Calculate electronic structure and energetic properties | Molecular geometry, heat of formation, thermal stability, bond dissociation energies researchgate.net |
| CoMFA/CoMSIA (3D-QSAR) | Analyze the relationship between 3D molecular fields and properties | Structure-property relationships, guiding structural modifications nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the physical movements of atoms and molecules | Conformational stability, interaction modes, material packing nih.gov |
Exploration of this compound in Novel Materials Design (Purely Chemical Innovations)
The unique structural and electronic properties of the 1,3,5-triazine ring make it an excellent building block for novel materials. crimsonpublishers.com The presence of functional groups like the ethoxy, methoxy (B1213986), and amine moieties on this compound makes it a versatile precursor for creating advanced porous organic polymers (POPs), covalent organic polymers (COPs), and covalent organic frameworks (COFs). rsc.orgrsc.orgrsc.org
These materials are constructed via covalent bonds to form highly stable, porous 2D or 3D networks. rsc.org The nitrogen-rich triazine core contributes to high thermal and chemical stability, while the choice of substituents and linking chemistry allows for tunable porosity and surface area. crimsonpublishers.comrsc.org For example, this compound could be used in polycondensation reactions with multifunctional aldehydes or other linkers to synthesize bespoke POPs. nih.govmdpi.com
The applications for such triazine-based materials are purely within the chemical domain, focusing on their intrinsic properties. researchgate.net These include heterogeneous catalysis, where the porous structure and basic nitrogen sites can facilitate organic transformations, and gas storage/separation, where the tunable pore size can selectively adsorb molecules like CO2. crimsonpublishers.comrsc.org Additionally, functionalized triazines are being explored as components for photo- and electroluminescent materials due to their electronic properties. rsc.org
| Material Type | Key Features | Potential Chemical Application | Role of this compound |
|---|---|---|---|
| Porous Organic Polymers (POPs) | High surface area, tunable porosity, thermal stability | Heterogeneous catalysis, gas adsorption nih.govresearchgate.net | Monomer/Building Block |
| Covalent Organic Frameworks (COFs) | Crystalline, ordered porous structures | Proton conducting media, selective adsorption researchgate.net | Trigonal Node/Linker |
| Functional Polymers | High nitrogen content, flame retardant properties | Intumescent flame-retardant additives researchgate.net | Reactive Component |
| Luminescent Materials | Conjugated π-system, electron-deficient core | Components for optical sensors, electroluminescent devices rsc.org | Core Chromophore |
Integration of Artificial Intelligence and Machine Learning in Triazine Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize triazine research by accelerating the discovery and optimization of new compounds and synthetic routes. mdpi.com These data-driven approaches can identify complex patterns in large chemical datasets that are not apparent through traditional analysis. researchgate.net
In the context of synthesis, ML models can be trained on vast databases of chemical reactions to predict the most efficient pathways for synthesizing novel triazine derivatives like this compound. This can reduce the time and resources spent on empirical trial-and-error experimentation.
For property prediction, ML algorithms can be integrated with QSAR models to create more accurate and robust predictive tools. nih.gov Supervised ML models, for example, can be used to map the structural features of known triazine compounds to their observed properties, enabling the rapid screening of virtual libraries for candidates with desired characteristics. researchgate.netnih.gov Artificial Neural Networks (ANNs) have already been successfully applied to model the complex, non-linear relationships between the molecular descriptors of s-triazine compounds and their properties. researchgate.net
| AI/ML Application | Description | Potential Impact on Triazine Research |
|---|---|---|
| Synthesis Prediction | Training models on reaction data to predict optimal synthetic routes and conditions. | Accelerated discovery of efficient synthesis for novel triazine analogues. |
| Property Prediction | Using ML-enhanced QSAR models to predict physicochemical properties from molecular structure. nih.gov | High-throughput virtual screening; rapid identification of candidates for materials science. |
| De Novo Design | Generative models that design novel triazine structures with a desired set of properties. | Exploration of new chemical space for innovative materials and catalysts. |
| Spectral Analysis | ML algorithms to interpret complex spectral data (e.g., NMR, Mass Spec) for structural elucidation. | Automated and more accurate characterization of new compounds. |
Multi-Omic Approaches to Chemical Discovery (Beyond Biological)
While "multi-omics" traditionally refers to the integration of biological data (genomics, proteomics, metabolomics), the underlying paradigm of integrating large, diverse datasets is being adapted for purely chemical discovery. nih.govthermofisher.com This approach involves combining data from various analytical and computational sources to gain a holistic understanding of complex chemical systems, from reaction mechanisms to material properties. frontlinegenomics.comnih.gov
In the context of this compound, a "chemo-centric" multi-omic strategy could involve:
Reactomics: High-throughput screening of reaction conditions, with data on reactants, catalysts, solvents, and temperatures integrated to build predictive models for synthesis optimization.
Metabolomics (Chemical Analogue): Utilizing techniques like mass spectrometry to profile all small molecule products and intermediates in a synthetic reaction, providing deep mechanistic insights. digitellinc.com
Chemoproteomics: This powerful technique uses chemical probes to map the interactions of small molecules, such as a triazine derivative, across a wide array of proteins. nih.gov While often used for drug discovery, it can be repurposed in a non-biological context to identify novel protein-based catalysts for triazine synthesis or to design triazine-based materials that selectively interact with specific proteins for applications in affinity chromatography or biocatalysis. chemrxiv.org
This integrative data approach allows researchers to move beyond single-variable optimization to a systems-level understanding of triazine chemistry, enabling the rational design of synthetic pathways and novel functional materials. nih.gov
| "Omic" Analogue | Data Source | Application in Chemical Discovery for Triazines |
|---|---|---|
| Reactomics | High-throughput reaction screening data | Optimization of synthesis conditions, catalyst discovery. |
| Chemical Metabolomics | Mass spectrometry, NMR profiling of reaction mixtures | Elucidation of reaction mechanisms, byproduct identification. digitellinc.com |
| Chemoproteomics | Activity-based protein profiling, chemical probes nih.gov | Discovery of novel biocatalysts, design of affinity materials. |
| Integrative Informatics | Combination of computational, spectral, and reaction data | Building comprehensive models for de novo design and property prediction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
